

Application Notes and Protocols for Assessing FR113680 Efficacy

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Compound of Interest

Compound Name: FR 113680

Cat. No.: B1674002

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Introduction

FR113680 is a potent and selective non-peptide antagonist of tachykinin NK1 and NK2 receptors. Tachykinins, such as Substance P (SP) and Neurokinin A (NKA), are neuropeptides involved in a variety of physiological and pathological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. By blocking the action of these peptides at their receptors, FR113680 presents a therapeutic potential for inflammatory conditions. These application notes provide detailed experimental models and protocols for assessing the in vivo efficacy of FR113680.

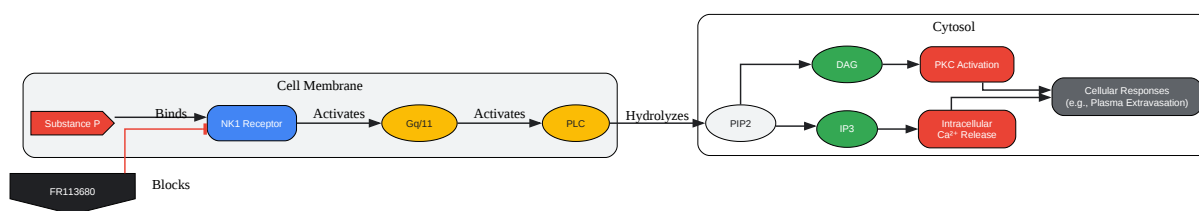
Mechanism of Action: Tachykinin Receptor Antagonism

FR113680 exerts its pharmacological effects by competitively inhibiting the binding of tachykinins like Substance P and Neurokinin A to their respective receptors, NK1 and NK2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to inflammatory and other physiological responses.

Tachykinin NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its primary ligand, Substance P, leads to the activation of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the

generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These events contribute to cellular responses such as neuronal excitation, smooth muscle contraction, and plasma extravasation.[1][2][3][4]

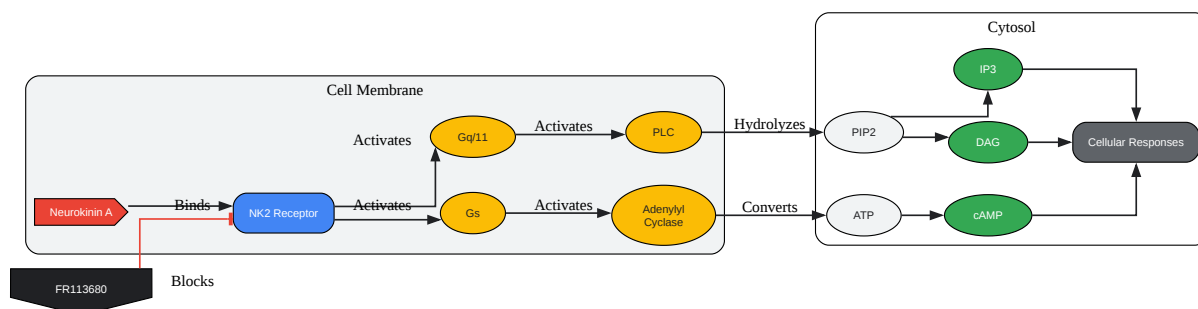


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Tachykinin NK1 Receptor Signaling Pathway

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is preferentially activated by Neurokinin A. Similar to the NK1 receptor, the NK2 receptor is coupled to Gq/11 proteins, initiating the PLC-IP3/DAG pathway. Additionally, NK2 receptor activation can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic AMP (cAMP) levels, which can modulate various cellular functions.[3][5][6]



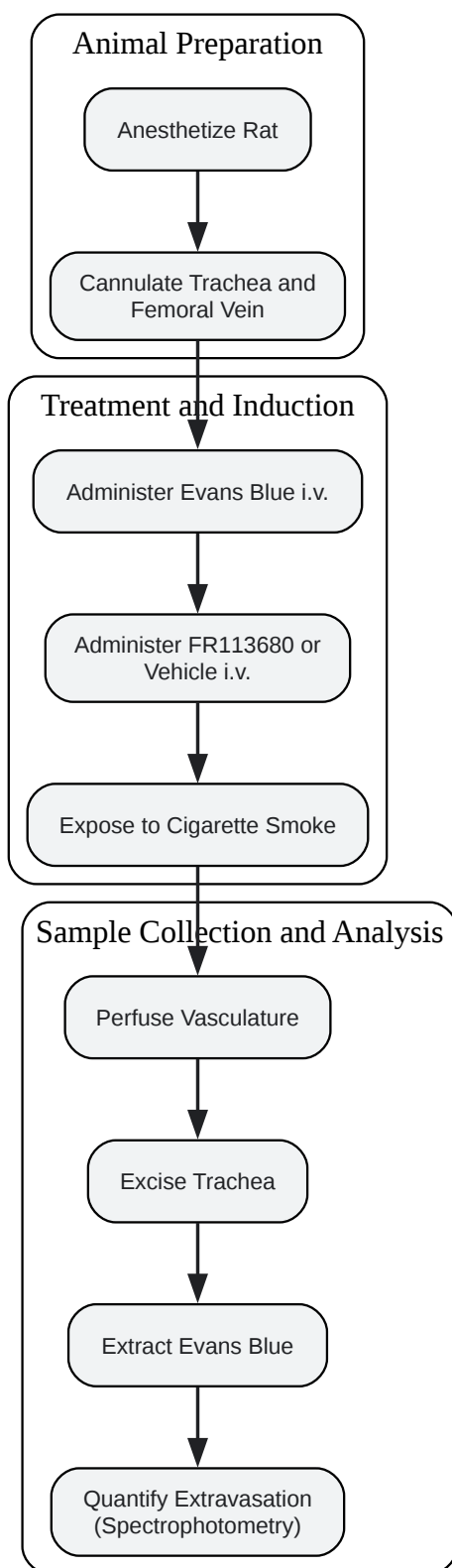
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Tachykinin NK2 Receptor Signaling Pathway

Experimental Model: Cigarette Smoke-Induced Tracheal Plasma Extravasation in Rats

This in vivo model is designed to assess the efficacy of FR113680 in inhibiting neurogenic inflammation in the airways, a process mediated by tachykinins.[7]

Experimental Workflow



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Workflow for Plasma Extravasation Assay

Quantitative Data Summary

The following table summarizes the inhibitory effects of FR113680 on plasma extravasation induced by various stimuli in the rat trachea.

Inducing Agent	FR113680 Dose (i.v.)	Inhibition of Plasma Extravasation (%)	Reference
Cigarette Smoke	32 mg/kg	Significant Inhibition	[7]
Substance P	32 mg/kg	Reduced Extravasation	[7]
Neurokinin A	32 mg/kg	Reduced Extravasation	[7]

Detailed Experimental Protocol

Model: Cigarette Smoke-Induced Tracheal Plasma Extravasation in Wistar Rats.

Objective: To quantify the inhibitory effect of FR113680 on neurogenic plasma extravasation in the rat trachea.

Materials:

- Male Wistar rats (250-300g)
- FR113680
- Vehicle (e.g., saline)
- Anesthetic (e.g., sodium pentobarbital)
- Evans Blue dye (e.g., 30 mg/mL in saline)
- Formamide
- Commercial filter cigarettes

- Smoking apparatus
- Spectrophotometer
- Surgical instruments

Procedure:

- Animal Preparation:
 - Anesthetize the rats with an appropriate anesthetic.
 - Cannulate the trachea for artificial ventilation and exposure to cigarette smoke.
 - Cannulate the femoral vein for intravenous administration of substances.
- Administration of Evans Blue and Test Compound:
 - Administer Evans Blue dye (e.g., 50 mg/kg) intravenously to serve as a marker for plasma protein extravasation.
 - Five minutes after Evans Blue administration, intravenously inject FR113680 (32 mg/kg) or its vehicle.
- Induction of Plasma Extravasation:
 - Five minutes after the administration of FR113680 or vehicle, expose the animals to cigarette smoke for a defined period (e.g., 5 minutes). The smoke from a commercial filter cigarette can be drawn into a syringe and delivered to the tracheal cannula.
- Tissue Collection and Perfusion:
 - Ten minutes after the cessation of smoke exposure, perfuse the vasculature with saline via the femoral vein to remove intravascular Evans Blue.
 - Excise the trachea.
- Extraction and Quantification of Evans Blue:

- Blot the trachea dry and record its wet weight.
- Incubate the trachea in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the extravasated Evans Blue dye.
- Centrifuge the formamide extract and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
- Quantify the amount of extravasated Evans Blue in ng per mg of wet tissue weight by comparing the absorbance to a standard curve of known Evans Blue concentrations.

Data Analysis:

- Calculate the mean and standard error of the mean (SEM) for the amount of extravasated Evans Blue in each treatment group.
- Compare the FR113680-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine the significance of the inhibitory effect.
- The percentage of inhibition can be calculated as: $[1 - (E_{\text{FR113680}} / E_{\text{vehicle}})] * 100$, where E is the mean amount of extravasated Evans Blue.

Alternative Induction Methods:

The efficacy of FR113680 can also be assessed against plasma extravasation induced by direct administration of tachykinin receptor agonists:

- Substance P-induced Extravasation: Following the administration of Evans Blue and FR113680/vehicle, intravenously administer Substance P (e.g., 1 nmol/kg).
- Neurokinin A-induced Extravasation: Following the administration of Evans Blue and FR113680/vehicle, intravenously administer Neurokinin A.

These alternative protocols allow for the specific assessment of NK1 and NK2 receptor blockade by FR113680. The subsequent steps of tissue collection, extraction, and quantification remain the same.

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